molecular formula C14H9Cl4NO3S B2424947 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide CAS No. 339105-68-9

2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide

Cat. No. B2424947
CAS RN: 339105-68-9
M. Wt: 413.09
InChI Key: KKWIPJXMXZPFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide, also known as TSA, is a chemical compound that has been widely used in scientific research for its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to silencing of genes. TSA is a potent inhibitor of HDACs and has been used in various studies to investigate the role of HDACs in various biological processes.

Scientific Research Applications

Structural Analysis

  • Crystal Structure and Geometry : Research has explored the crystal structures of various N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, showing how substituents like chloro groups influence crystal parameters and molecular geometry (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
  • Molecular Conformation Studies : Studies on compounds similar to 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide have analyzed molecular conformations, revealing insights into bond parameters and hydrogen bonding patterns (Gowda, Svoboda, & Fuess, 2007).

Chemical Properties and Reactions

  • Synthesis and Spectroscopic Features : Research on similar trichloroacetamides has involved their synthesis and structural characterization using methods like X-ray analysis and quantum chemical calculations (Sterkhova, Lazarev, & Lazareva, 2019).
  • Oxidation Studies : Investigations have been conducted on the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides, a group related to trichloroacetamides, providing insights into chemical reactivity and product formation (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).

Acid/Base Properties

  • NH-Acidity in Dimethyl Sulfoxide : Studies have examined the NH-acidity of substituted trichlorethyl acetamides in dimethyl sulfoxide, revealing effects of polar substituents on acidity and providing a basis for potentiometric analysis of acetamides (Plotnikova, Nedvetskaya, & Aizina, 2019).

Pharmacological and Biological Aspects

  • Synthesis and Antibacterial Evaluation : While direct studies on 2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide are limited, research on structurally similar compounds has involved synthesizing N-substituted derivatives and evaluating their antibacterial potential (Nafeesa et al., 2017).

properties

IUPAC Name

2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO3S/c15-11-3-1-2-4-12(11)23(21,22)10-7-5-9(6-8-10)19-13(20)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWIPJXMXZPFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.